

2-(Chloromethyl)-1,3-benzothiazole chemical properties

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Compound of Interest

Compound Name: 2-(Chloromethyl)-1,3-benzothiazole

Cat. No.: B1580696

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An In-Depth Technical Guide to **2-(Chloromethyl)-1,3-benzothiazole**: Properties, Synthesis, and Applications

Introduction: The Versatile Benzothiazole Scaffold

The benzothiazole moiety is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications ranging from anticancer and antimicrobial to neuroprotective agents.[\[2\]](#)[\[4\]](#) Within this important class of compounds, **2-(Chloromethyl)-1,3-benzothiazole** stands out as a pivotal synthetic intermediate. Its strategic importance lies in the reactive chloromethyl group attached to the C-2 position of the benzothiazole core. This feature transforms the otherwise stable heterocyclic system into a potent electrophilic building block, enabling chemists to readily introduce the benzothiazole pharmacophore into more complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of **2-(Chloromethyl)-1,3-benzothiazole** for researchers and scientists in drug development.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. **2-(Chloromethyl)-1,3-benzothiazole** is typically a solid at room

temperature, with solubility characteristics that favor organic solvents over aqueous media, a common trait for non-polar organic molecules.[5][6]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ CINS	[5][7][8]
Molecular Weight	183.66 g/mol	[6][7][9]
CAS Number	37859-43-1	[5][7][9]
Appearance	Solid (can vary with purity)	[5][6]
Melting Point	34 °C (approx.)	[10]
Boiling Point	88-90 °C	[10]
Solubility	Poorly soluble in water; Soluble in dichloromethane, chloroform	[6]
SMILES	C1CC1=NC2=CC=CC=C2S1	[8]
InChI	InChI=1S/C8H6CINS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2	[5][9]
InChIKey	SERUZNHRWBXDOX- UHFFFAOYSA-N	[5][8]

Spectroscopic Signature for Structural Verification

Confirmation of the molecular structure is paramount. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for the characterization of **2-(Chloromethyl)-1,3-benzothiazole**.

- Mass Spectrometry (MS): The mass spectrum typically shows a molecular ion peak (M⁺) around m/z = 183.9, corresponding to the protonated molecule [M+H]⁺.[7][11]
- ¹H NMR Spectroscopy: The proton NMR spectrum in CDCl₃ provides unambiguous evidence for the structure. Key signals include multiplets in the aromatic region (δ 7.40-8.04 ppm)

corresponding to the four protons on the benzene ring, and a characteristic singlet at approximately δ 4.95 ppm, integrating to two protons, which is indicative of the chloromethyl (-CH₂Cl) group.[7][11]

Synthesis: Strategic Pathways to a Key Intermediate

The synthesis of **2-(Chloromethyl)-1,3-benzothiazole** can be achieved through several efficient routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Two prevalent and reliable methods are detailed below.

Diagram of Synthetic Pathways

Route 1: From 2-Hydroxymethylbenzothiazole

2-Hydroxymethylbenzothiazole

 $\text{PPh}_3, \text{CCl}_4$
Toluene, Reflux

2-(Chloromethyl)-1,3-benzothiazole

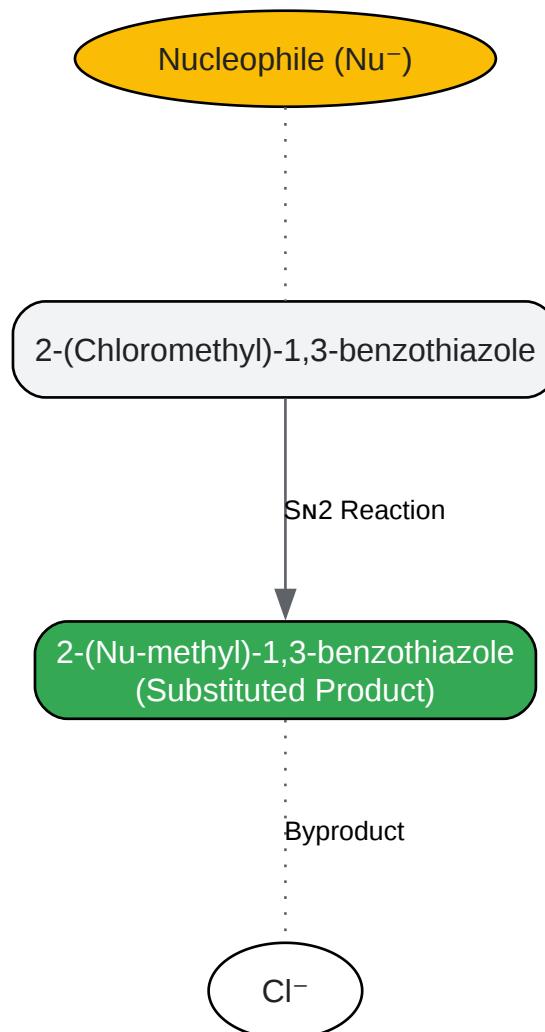
Route 2: From 2-Aminobenzenethiol

2-Aminobenzenethiol

Chloroacetyl Chloride

 Acetic Acid
Microwave Irradiation

2-(Chloromethyl)-1,3-benzothiazole



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